molecular formula C11H13NO2 B11907469 3,3-Dimethylindoline-2-carboxylic acid

3,3-Dimethylindoline-2-carboxylic acid

Cat. No.: B11907469
M. Wt: 191.23 g/mol
InChI Key: YMUDQRAMMLNXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylindoline-2-carboxylic acid is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a carboxylic acid group at the second position and two methyl groups at the third position of the indoline ring, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 3,3-Dimethylindoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method for preparing indole derivatives, including this compound. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst .

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve the desired product efficiently .

Chemical Reactions Analysis

3,3-Dimethylindoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-Dimethylindoline-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, indoline derivatives are investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .

In the pharmaceutical industry, this compound is used in the development of drugs targeting various diseases. Its unique structure allows for interactions with specific biological targets, making it a valuable scaffold for drug discovery .

Mechanism of Action

The mechanism of action of 3,3-Dimethylindoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the indoline ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects .

Comparison with Similar Compounds

3,3-Dimethylindoline-2-carboxylic acid can be compared with other indoline derivatives, such as indole-2-carboxylic acid and 3-methylindoline. While these compounds share a similar core structure, the presence of additional methyl groups in this compound imparts unique chemical and biological properties. For example, the additional methyl groups can influence the compound’s solubility, stability, and binding affinity to biological targets .

Similar compounds include:

  • Indole-2-carboxylic acid
  • 3-Methylindoline
  • Indole-3-acetic acid

These compounds are also widely studied for their biological activities and potential therapeutic applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3,3-dimethyl-1,2-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-11(2)7-5-3-4-6-8(7)12-9(11)10(13)14/h3-6,9,12H,1-2H3,(H,13,14)

InChI Key

YMUDQRAMMLNXAE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC2=CC=CC=C21)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.